N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid

Medicinal chemistry Structure-based design Ligand efficiency

Researchers requiring the 4-ethylpiperazine-phenyl scaffold face a data gap: no direct biological data exist for CAS 801227-62-3, and piperidine or para-substituted analogs are not functionally equivalent. This compound resolves the problem as a defined, purchasable building block (MW 305.37) with a free carboxylic acid handle (pKa 3.93) for amide coupling or esterification. Supplied at ≥95% purity for direct parallel synthesis without additional purification. Multi-vendor availability ensures reliable procurement.

Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
CAS No. 801227-62-3
Cat. No. B3155486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid
CAS801227-62-3
Molecular FormulaC16H23N3O3
Molecular Weight305.37 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=CC=C2NC(=O)CCC(=O)O
InChIInChI=1S/C16H23N3O3/c1-2-18-9-11-19(12-10-18)14-6-4-3-5-13(14)17-15(20)7-8-16(21)22/h3-6H,2,7-12H2,1H3,(H,17,20)(H,21,22)
InChIKeyORDFXIRSCFORSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid (CAS 801227-62-3): Structural Identity, Vendor Landscape, and Baseline Physicochemical Profile for Research Procurement


N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid (CAS 801227-62-3; IUPAC: 3-{[2-(4-ethylpiperazin-1-yl)phenyl]carbamoyl}propanoic acid) is a synthetic small molecule (MW 305.37 g/mol, C16H23N3O3) combining a 4-ethylpiperazine moiety ortho-substituted on a phenyl ring with a succinamic acid side chain [1]. The compound is listed in the Matrix Scientific catalog (Cat. No. 012491), Santa Cruz Biotechnology (Cat. No. sc-330736), Chemenu (Cat. No. CM600024, purity ≥95%), and CymitQuimica (Ref. 3D-BHB22762), and is supplied exclusively for non-human research use . Notably, a search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases returned no primary research publications, no biological screening data, and no structure-activity relationship studies for this exact compound as of May 2026 [2]. The closest published work involves (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against Aβ₁–₄₂ toxicity (Lecanu et al., 2005), which share the 4-ethylpiperazine-phenyl substructure but differ in the carbonyl-linked side chain, and are not directly substitutable for the succinamic acid compound [2].

Predicted aqueous solubility profile may support biochemical assay buffer compatibility
Ortho-4-ethylpiperazine and free carboxylate provide hydrogen-bonding capacity for target engagement studies
Certified purity and GHS hazard classification available from multiple suppliers, supporting procurement review

Why N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid Cannot Be Interchanged with In-Class Succinamic Acid or Piperazine Analogs Without Experimental Validation


Within the broader class of N-aryl-succinamic acids and piperazine-containing research chemicals, key structural determinants—the ortho-substitution pattern, the 4-ethyl group on the piperazine ring, and the free carboxylic acid terminus—collectively govern hydrogen-bonding capacity, conformational flexibility, and predicted physicochemical properties including LogP and pKa [1]. The Matrix Scientific SDS explicitly warns that the health hazards of this product have not been fully investigated . Two structurally proximal commercial analogs illustrate the substitution risk: (i) N-(2-Piperidin-1-yl-phenyl)-succinamic acid (CAS 436088-44-7, C₁₅H₂₀N₂O₃, MW 276.33) replaces the 4-ethylpiperazine with a piperidine ring, losing one hydrogen-bond acceptor and altering basicity; (ii) N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid (CAS 510764-96-2, C₁₆H₂₂N₂O₃, MW 290.36) shifts the basic amine from ortho- to para-substitution with a methylene spacer, markedly modifying molecular shape and electronic distribution . Without direct head-to-head biological data for CAS 801227-62-3, researchers must not assume functional equivalence with either analog; procurement decisions must be driven by specific structural requirements of the target binding site or synthetic pathway.

Piperidine analog (CAS 436088-44-7)
Lacks one H-bond acceptor and differs in basicity; target interaction profile may not replicate
Phenylmethanone derivatives (Lecanu 2005)
Neutral at pH 7.4 due to absence of ionizable carboxylic acid; assay buffer behavior and permeability may differ
Para-substituted analog (CAS 510764-96-2)
Ortho-to-para shift with methylene spacer alters molecular shape and electronic distribution; binding may be affected

Quantitative Evidence for N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid: Structural, Physicochemical, Purity, Safety, and Sourcing Differentiation Against Closest Analogs


Ortho-4-Ethylpiperazine Substitution vs. Piperidine and Para-Substituted Analogs: Hydrogen-Bond Acceptor Count and Polar Surface Area Comparison

N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid (C₁₆H₂₃N₃O₃) contains five hydrogen-bond acceptors (HBA) and a topological polar surface area (TPSA) of 72.88 Ų, derived from the 4-ethylpiperazine ring (two nitrogen lone pairs), the amide carbonyl, and the carboxylic acid group [1]. This distinguishes it from N-(2-piperidin-1-yl-phenyl)-succinamic acid (CAS 436088-44-7; C₁₅H₂₀N₂O₃; HBA = 4; TPSA = 69.56 Ų, predicted), which replaces the piperazine with a piperidine ring bearing only one nitrogen . The additional HBA and larger TPSA of CAS 801227-62-3 may influence target recognition, solubility, and permeability in ways that cannot be replicated by the piperidine analog.

HBA & TPSA
Data to verify
5 HBA / 72.88 Ų vs. 4 HBA / ~69.6 Ų
May alter hydrogen-bonding interaction profile; supports SAR interpretation review
Calculated values; experimental validation needed
Medicinal chemistry Structure-based design Ligand efficiency

Predicted Lipophilicity (LogP) and Ionization (pKa) of CAS 801227-62-3 vs. Structural Analogs: Implications for Assay Buffer Compatibility and Permeability

The target compound's predicted LogP is −1.37 and its most acidic pKa is 3.93 (carboxylic acid group), as calculated by the JChem engine and reported on Chembase [1]. This indicates that at physiological pH 7.4, the compound exists predominantly as a negatively charged carboxylate species (LogD₇.₄ = −1.45), which limits passive membrane permeability but may favor aqueous solubility for biochemical assays [1]. In contrast, (4-ethyl-piperazin-1-yl)-phenylmethanone (the ketone analog from Lecanu et al., 2005) lacks the ionizable carboxylic acid, resulting in a substantially higher LogP (~2.0 estimated by structural class) and neutral charge at pH 7.4 [2]. These divergent ionization states dictate that the succinamic acid compound and the ketone analog cannot be interchangeably used in the same assay buffer systems without independent solubility and permeability validation.

LogP & pKa
Class-level
ΔLogP ≈ 3.4 (target −1.37 vs. ketone ~2.0)
Charge state at pH 7.4 may require distinct buffer conditions; influences assay design
Predicted properties; verify experimentally
Physicochemical profiling ADME prediction Assay development

Vendor-Certified Purity and Hazard Classification of CAS 801227-62-3: Sourcing and Safety Comparison with Uncharacterized Piperazine Succinamic Analogs

The Matrix Scientific Safety Data Sheet for CAS 801227-62-3 (Catalog No. 012491, Rev. 2/3/2017) classifies the compound under GHS with Signal Word 'WARNING,' hazard statements H317 (may cause allergic skin reaction) and H319 (causes serious eye irritation), and precautionary code P280 (wear protective gloves/clothing/eye protection) . Chemenu supplies the compound at a certified purity of ≥95% (Cat. No. CM600024) . In comparison, N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid (CAS 510764-96-2, AKSci Cat. No. 4390CE) is also listed at 95% purity but lacks a publicly available detailed SDS online, leaving its specific hazard profile unconfirmed at the time of this analysis . The availability of a traceable, lot-specific Certificate of Analysis (CoA) from Santa Cruz Biotechnology (sc-330736) provides an additional quality assurance layer for CAS 801227-62-3 that may not be uniformly available for less-common analogs .

Specification Transparency
Specification review
Target: ≥95% purity, GHS H317/H319, CoA available vs. Comparator: no public SDS details
May streamline laboratory safety assessment; supports procurement due diligence
Based on vendor documentation; verify lot-specific CoA
Chemical procurement Safety assessment Quality control

Multi-Vendor Commercial Availability of CAS 801227-62-3 vs. Single-Source Piperazine Succinamic Analogs: Supply Chain Resilience for Research Programs

CAS 801227-62-3 is currently stocked by at least four independent commercial suppliers: Santa Cruz Biotechnology (sc-330736, $255/500 mg), Matrix Scientific (012491), Chemenu (CM600024), and CymitQuimica (3D-BHB22762) . This multi-vendor landscape contrasts with structurally related succinamic acid analogs such as N-(2-Piperidin-1-yl-phenyl)-succinamic acid (CAS 436088-44-7), which was identified from only two to three suppliers (Matrix Scientific, Fujifilm Wako, BOC Sciences) . The broader supply base for CAS 801227-62-3 mitigates single-source disruption risk and enables competitive pricing comparisons, which is a tangible procurement advantage for multi-year research programs requiring consistent resupply.

Supplier Redundancy
Data to verify
Target: ≥4 confirmed suppliers vs. Piperidine analog: ≤3 suppliers
May reduce single-source disruption risk; supports multi-year program planning
Supplier count as of May 2026; availability may change
Supply chain Research procurement Vendor comparison

Recommended Research and Industrial Application Scenarios for N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid (CAS 801227-62-3) Based on Structural, Physicochemical, and Sourcing Evidence


Fragment-Based or Structure-Guided Lead Discovery Requiring a Pipecolinic-Acid-Like Scaffold with an Ortho-Basic Amine and a Free Carboxylate Warhead

CAS 801227-62-3 provides a defined, purchasable small-molecule scaffold (MW 305) bearing a carboxylic acid (predicted pKa 3.93) and a 4-ethylpiperazine ortho to the anilide linkage, offering 5 H-bond acceptors and a predicted TPSA of 72.88 Ų [1]. This combination is structurally analogous to pipecolinic acid derivatives but with an extended aromatic linker, making it suitable for fragment-based screening campaigns targeting proteases, phosphatases, or other enzymes with a catalytic carboxylate-recognition site. The documented GHS hazard profile (H317/H319) and multi-vendor availability from SCBT, Matrix Scientific, Chemenu, and CymitQuimica support its routine use in medium-throughput biochemical assays, provided that solubility in aqueous buffer (predicted LogD₇.₄ = −1.45) is confirmed under the specific assay conditions [1].

Synthetic Chemistry Building Block for Amide Coupling or Esterification to Generate Piperazine-Containing Compound Libraries

The free succinamic acid carboxyl group of CAS 801227-62-3 serves as a synthetic handle for amide bond formation or esterification, enabling facile diversification of the 4-ethylpiperazine-phenyl scaffold [1]. Chemenu supplies the compound at ≥95% purity, suitable for direct use in parallel synthesis without additional purification . This contrasts with the need for in-house synthesis of the precursor 2-(4-ethyl-piperazin-1-yl)-phenylamine (CAS 801227-61-2), which would require subsequent acylation with succinic anhydride under controlled conditions to reach the same final product . The availability of a reliable, pre-qualified building block accelerates medicinal chemistry workflows where the 4-ethylpiperazine pharmacophore is desired.

Comparative Physicochemical Profiling Studies Investigating the Impact of Piperazine N4-Substitution on Solubility, Permeability, and Target Binding

The predicted properties of CAS 801227-62-3 (LogP −1.37, pKa 3.93, TPSA 72.88 Ų) [1] position it as a polar, charged member of the N-aryl-succinamic acid series, suitable for systematic physicochemical comparison with analogs such as N-(2-piperidin-1-yl-phenyl)-succinamic acid (CAS 436088-44-7, MW 276.33) and N-(4-piperidin-1-ylmethyl-phenyl)-succinamic acid (CAS 510764-96-2, MW 290.36) . These three compounds share the succinamic acid core but differ in the basic amine substituent (piperazine vs. piperidine) and substitution pattern (ortho vs. para), enabling controlled studies of how these structural variables influence solubility, logD, plasma protein binding, and permeability in PAMPA or Caco-2 assays.

In Vitro Neuroprotection or Mitochondrial Function Screening Leveraging the 4-Ethylpiperazine-Phenyl Substructural Overlap with Known Neuroprotective Chemotypes

Although no direct biological data exist for CAS 801227-62-3, the (4-ethyl-piperazin-1-yl)-phenyl substructure is shared with (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives that demonstrated reversal of Aβ₁–₄₂-induced ATP depletion in neuronal PC12 cells and inhibition of glutamate-induced neurotoxicity, suggestive of a mitochondrial mechanism (Lecanu et al., 2005) [1]. Researchers investigating Alzheimer's disease-relevant phenotypic screens may therefore evaluate CAS 801227-62-3 as a structurally distinct analog—bearing a succinamic acid rather than a methanone linker—to probe the contribution of the carboxylic acid moiety to neuroprotective potency, mitochondrial targeting, or off-target profile, using the published ketone data as a class-level benchmark for assay validation [1].

Application
Selection Property
Validation Focus
Fragment-based screening for carboxylate-recognition targets
H-bond acceptor count, TPSA, aqueous solubility
Solubility in assay buffer, target engagement confirmation
Building block for amide coupling libraries
Free carboxylic acid handle, certified purity
Reactivity in coupling, purity after derivatization
Comparative physicochemical profiling with analogs
LogP, pKa, charge state differences
Experimental LogD, permeability assay results
Alzheimer's disease-relevant mitochondrial function assays
4-Ethylpiperazine-phenyl substructure overlap
ATP depletion reversal in PC12 cells, glutamate toxicity endpoints (class-level benchmark)
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